(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone
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Overview
Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H12N4OS and its molecular weight is 284.34. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
A study by Ozcubukcu et al. (2009) introduced a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure. This catalyst facilitates the cycloaddition in water or neat conditions, with low catalyst loadings and short reaction times, demonstrating the potential utility of triazole-containing compounds in catalytic processes Ozcubukcu et al., 2009.
Antibacterial and Antifungal Applications
Rajasekaran et al. (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles with evaluated antibacterial and antifungal activities. These compounds exhibited moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, highlighting the potential of triazole derivatives in developing new antimicrobial agents Rajasekaran et al., 2006.
Synthesis of Heterocyclic Compounds
Abosadiya et al. (2018) reported on the synthesis, characterization, and crystal structures of new 1,2,4-triazole and triazolidin derivatives. Their work demonstrates the versatility of triazole-containing compounds in synthesizing structurally diverse heterocyclic compounds with potential applications in various fields Abosadiya et al., 2018.
Anti-stress Oxidative Properties
Largeron and Fleury (1998) developed a novel electrochemical synthesis method for 8-amino-1,4-benzoxazine derivatives starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, showcasing the potential of triazole derivatives in synthesizing compounds with anti-stress oxidative properties Largeron & Fleury, 1998.
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole ring, a structural fragment present in this compound, are known to be attractive for screening for biological activity . They can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The 1,2,3-triazole ring is an isostere of the amide bond and is resistant to metabolic degradation . This suggests that the compound could interact with its targets in a stable and persistent manner.
Biochemical Pathways
1,2,3-triazole derivatives have been used in the synthesis of compounds that exhibited various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The 1,2,3-triazole ring is known to be resistant to metabolic degradation , which could potentially impact the compound’s bioavailability.
Result of Action
Compounds containing the 1,2,3-triazole ring have been associated with a wide range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The stability of the 1,2,3-triazole ring suggests that the compound could be relatively stable under various environmental conditions .
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)18-6-5-15-16-18/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQHXSNBUTUCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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